molecular formula C13H6F5NO2 B13923716 4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid

4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13923716
M. Wt: 303.18 g/mol
InChI Key: OYYAOBHHMKHTMA-UHFFFAOYSA-N
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Description

4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to the biphenyl structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the amino group.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure, which can enhance binding affinity and specificity.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including high-performance coatings and electronic components.

Mechanism of Action

The mechanism of action of 4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

    4-Amino-2’,3’,4’,5’,6’-pentafluorobiphenyl: Lacks the carboxylic acid group, affecting its solubility and binding properties.

Uniqueness

4-Amino-2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. The multiple fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H6F5NO2

Molecular Weight

303.18 g/mol

IUPAC Name

2-amino-5-(2,3,4,5,6-pentafluorophenyl)benzoic acid

InChI

InChI=1S/C13H6F5NO2/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(19)5(3-4)13(20)21/h1-3H,19H2,(H,20,21)

InChI Key

OYYAOBHHMKHTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O)N

Origin of Product

United States

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